molecular formula C11H10N2O2 B13250381 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid

Cat. No.: B13250381
M. Wt: 202.21 g/mol
InChI Key: FYRATTIKCDNVTJ-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid is a chemical compound that features an imidazole ring attached to a phenylacetic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to yield the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the phenylacetic acid moiety.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the imidazole ring.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid
  • (2-Phenyl-1H-imidazol-1-yl)acetic acid
  • 4-(1H-imidazol-1-yl)methylbenzoic acid

Uniqueness

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid is unique due to the specific positioning of the imidazole ring and the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15)

InChI Key

FYRATTIKCDNVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=CN=C2

Origin of Product

United States

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